3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-phenylpyrrolidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-15(7-3-1)16-8-10-18(13-16)12-14-5-4-9-17-11-14/h1-7,9,11,16H,8,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVROKNPVBKZIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine typically involves the reaction of pyridine derivatives with phenylpyrrolidine. One common method is the Mannich reaction, where a pyridine derivative reacts with formaldehyde and phenylpyrrolidine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrrolidine, including those similar to 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine, exhibit potential as antiestrogen agents. For instance, compounds that incorporate the pyrrolidine structure have been shown to act as selective estrogen receptor degraders (SERDs), which are valuable in treating breast cancer by inhibiting estrogen receptor signaling pathways .
Case Study:
A study highlighted the role of specific stereoisomers of methylpyrrolidine in enhancing the antagonistic properties against estrogen receptors, emphasizing the importance of spatial orientation in drug efficacy .
Neurological Disorders
The compound has also been investigated for its potential in treating neurological disorders. Pyrrolidine derivatives have been linked to the modulation of glycine transporters, which are implicated in schizophrenia and other neuropsychiatric conditions. Inhibitors targeting GlyT1 have shown promise as therapeutic agents for restoring glutamatergic neurotransmission .
Data Table: GlyT1 Inhibitory Activity of Pyrrolidine Derivatives
| Compound ID | Structure | Ki Value (µM) | Efflux Ratio |
|---|---|---|---|
| 23a | - | 0.198 | 8.7 |
| 23d | - | <0.01 | <2 |
| 23u | - | - | - |
PPAR Modulation
Another significant application is in the modulation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis. Compounds derived from pyrrolidine structures have been identified as dual agonists for PPARα and PPARγ, showing effectiveness in managing type 2 diabetes .
Case Study:
In vivo studies demonstrated that specific pyrrolidine derivatives significantly reduced fasting glucose levels and triglycerides in diabetic mouse models, indicating their potential as therapeutic agents for metabolic disorders .
Synthesis and Structure-Activity Relationships
The synthesis of this compound and its analogs often involves strategic modifications to enhance biological activity while minimizing toxicity. Structure-activity relationship (SAR) studies reveal that variations at specific positions on the pyrrolidine ring can lead to significant changes in potency and selectivity against various biological targets .
Data Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substituent at C3 | Enhanced ERα antagonism |
| Chiral center at C2 | Increased selectivity for CK1 receptors |
| Configuration (cis/trans) | Influences PPAR agonistic activity |
Mechanism of Action
The mechanism of action of 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets. The phenylpyrrolidine moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
- Core Scaffold: 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine: Pyridine core with a pyrrolidine-methyl substituent (five-membered ring). 3-(Piperidin-4-ylmethoxy)pyridine (e.g., Compound 17): Pyridine core with a piperidine-methoxy substituent (six-membered ring). The larger piperidine ring may enhance steric complementarity with LSD1’s substrate-binding pocket compared to pyrrolidine . Compound 5 (3-(Piperidin-4-ylmethoxy)pyridine derivative): Features a 4-cyano substituent on the 5-phenyl ring, critical for LSD1 inhibition (Ki = 2.3 μM) .
- In piperidine-based inhibitors (e.g., Compound 17), the 4-cyano group on the phenyl ring enhances LSD1 affinity by forming hydrophobic interactions with residues like Phe538 and Val333 .
Inhibitory Activity and Selectivity
- Key Findings: Piperidine-based inhibitors (e.g., Compound 17) exhibit sub-nanomolar LSD1 inhibition due to optimal interactions with the FAD-binding pocket and hydrophobic residues. The pyrrolidine analog’s smaller ring may reduce affinity due to weaker van der Waals contacts . Substituents at the R5 position (e.g., 4-cyano in Compound 17 vs. ethynyl in Compound 28) drastically affect activity. Polar groups (e.g., -COOH in Compound 29) abolish inhibition, emphasizing the need for hydrophobic/electron-withdrawing groups .
Enzyme Kinetics and Binding Modes
Mechanism of Inhibition :
- Competitive Inhibition : Compound 17 and analogs bind competitively with the H3K4me2 peptide substrate, as shown by steady-state enzyme kinetics .
- Molecular Docking : The piperidine-methoxy group in Compound 17 occupies a pocket near Asp555 and Tyr761 in LSD1, forming hydrogen bonds and π-π stacking. Pyrrolidine’s smaller size may limit these interactions .
- Selectivity Against Monoamine Oxidases (MAOs): Compound 17 shows >640-fold selectivity for LSD1 over MAO-B, attributed to its inability to fit into MAO-B’s narrower substrate channel . Pyrrolidine analogs may exhibit different selectivity profiles due to altered steric compatibility.
Cellular Activity and Therapeutic Potential
- Leukemia Cell Lines: Compound 17 increases H3K4 methylation in MV4-11 cells (EC₅₀ = 280 nM) and inhibits proliferation of leukemia and solid tumor cells .
Biological Activity
3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine, also known by its CAS number 2034511-69-6, is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a phenylpyrrolidine moiety. This unique structure may contribute to its interaction with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Studies suggest that it may act as a ligand for various G-protein coupled receptors (GPCRs), influencing signaling pathways related to neuropharmacology and other therapeutic areas.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on available research findings:
Case Studies
- Antidepressant Activity : A study conducted by researchers aimed at evaluating the antidepressant properties of various pyridine derivatives included this compound. The compound exhibited significant modulation of serotonin receptors, indicating potential efficacy in treating depression-related disorders .
- Anticonvulsant Effects : Another study investigated the anticonvulsant properties of several compounds similar to this compound. The results showed that this compound significantly enhanced GABA receptor activity in animal models, leading to a marked reduction in seizure episodes .
- Anti-inflammatory Potential : Research exploring the anti-inflammatory effects of pyridine derivatives highlighted the ability of this compound to inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating conditions characterized by inflammation .
Q & A
Q. What are the optimized synthetic routes for 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
- Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones with primary amines under basic conditions (e.g., NaH/THF) .
- Coupling Reactions : Nucleophilic substitution between 3-phenylpyrrolidine and pyridine derivatives (e.g., chloromethylpyridine) using catalysts like Pd(PPh₃)₄ in dioxane/water mixtures at elevated temperatures (~105°C) .
Optimization Strategies : - Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Monitor intermediates via TLC or HPLC to isolate pure products.
- Adjust stoichiometry of reagents (e.g., excess pyridine derivatives) to drive reactions to completion .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Elucidation :
- Purity Assessment :
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or methyl substitution) influence the biological activity of this compound derivatives?
Methodological Answer:
- Fluorination : Introducing fluorine at the pyrrolidine 3-position enhances metabolic stability and membrane permeability (e.g., via CF₃ groups in analogs) .
- Methyl/Pyridine Substitution :
- Methyl groups on pyridine improve lipophilicity, impacting receptor binding (e.g., nicotinic acetylcholine receptors) .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .
Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) for substituted vs. unsubstituted analogs .
Q. What strategies are effective for resolving enantiomers of chiral this compound derivatives?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases to separate enantiomers .
- Diastereomeric Salt Formation : React with chiral resolving agents (e.g., (+)-dibenzoyl-L-tartaric acid) and recrystallize .
- Enzymatic Resolution : Lipase-catalyzed hydrolysis of prochiral esters to isolate desired enantiomers .
Q. How can mechanistic studies elucidate the role of this compound in modulating enzyme or receptor activity?
Methodological Answer:
- Kinetic Studies : Perform time-dependent inhibition assays (e.g., NADPH depletion for CYP450 enzymes) to determine inhibition constants (Kᵢ) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with purified receptors .
- Silencing RNA (siRNA) : Knock down target proteins in cell lines to confirm functional relevance .
Q. How can researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Structural Reanalysis : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
- Assay Standardization : Use validated protocols (e.g., NIH’s Assay Guidance Manual) for cytotoxicity (MTT assay) or receptor binding (radioligand displacement) .
- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers .
Q. What computational approaches predict the pharmacokinetic properties of this compound analogs?
Methodological Answer:
- QSAR Modeling : Train models on datasets with known LogP, bioavailability, and clearance rates using MOE or Schrödinger .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., Desmond MD with lipid bilayer models) .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate toxicity (e.g., hERG inhibition) .
Q. What challenges arise in formulating this compound for in vivo studies, and how can they be mitigated?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
- Stability Testing : Conduct forced degradation studies (acid/base, oxidative conditions) to identify labile sites .
- Prodrug Design : Synthesize phosphate or ester prodrugs to improve oral bioavailability .
Q. How can researchers assess the toxicological profile of this compound in preclinical models?
Methodological Answer:
Q. What strategies minimize off-target effects in biological assays involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
